

Technical Support Center: Sample Preservation in Sub-Arctic Conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Saxalin*

Cat. No.: *B150552*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biological samples in sub-arctic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges for sample preservation in sub-arctic conditions?

A1: Sub-arctic environments present unique challenges due to fluctuating temperatures, which can hover around the freezing point of water. Key challenges include:

- **Unintended Freeze-Thaw Cycles:** Repeated freezing and thawing can degrade nucleic acids (DNA and RNA), proteins, and metabolites, compromising sample integrity.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Logistical Difficulties:** Remote locations often lack reliable electricity, making it difficult to maintain a consistent cold chain for sample storage and transport.[\[4\]](#)
- **Sample Hemolysis:** Blood samples are particularly susceptible to hemolysis (rupturing of red blood cells) in cold conditions, which can interfere with downstream analyses.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Contamination:** The remote and often harsh conditions can make it challenging to maintain a sterile environment during sample collection, increasing the risk of contamination.[\[8\]](#)[\[9\]](#)
- **Tissue Hardening:** Tissues can become brittle and difficult to process if not preserved correctly in cold temperatures.

Q2: Which preservation method is best for my samples in the field without access to electricity?

A2: The optimal method depends on the sample type and the intended downstream analysis.

- For DNA: A Nucleic Acid Preservation (NAP) buffer or a DMSO/NaCl/EDTA (DESS) solution can be highly effective for preserving DNA quality at ambient temperatures for extended periods.[7][10][11][12] 95% ethanol is also a common and effective preservative for DNA.[10][11][12]
- For RNA: Commercial solutions like RNAlater® or Zymo DNA/RNA Shield™ are designed to stabilize RNA at ambient temperatures.[12] A homemade NAP buffer has also been shown to preserve RNA as effectively as commercial options for at least two months.[10][11][12]
- For Tissues: For histological analysis, fixing tissues in 10% neutral buffered formalin is standard. To prevent freezing in sub-arctic conditions, you can add one part isopropyl alcohol to nine parts formalin.[13][14] For molecular analyses, immersing tissue samples in RNAlater® or a similar stabilizing solution is recommended.

Q3: How can I prevent my samples from freezing when refrigeration is intended?

A3: In sub-arctic environments where ambient temperatures can drop below freezing, preventing unwanted freezing of refrigerated samples is crucial.

- Utilize insulated coolers.
- In below-freezing temperatures, you can place collapsible water jugs filled with warm water inside the cooler to maintain a temperature above freezing.[15]
- If available, use a programmable temperature logger to monitor the internal temperature of the cooler.[15]

Troubleshooting Guides

Issue 1: Sample Degradation Due to Freeze-Thaw Cycles

Symptoms:

- Low yield of nucleic acids.

- Degraded DNA or RNA observed on a gel.
- Inconsistent results in downstream applications (e.g., PCR, sequencing).
- Visible changes in protein structure or function.[\[2\]](#)

Possible Causes:

- Temperature fluctuations during transport from the field to the lab.
- Temporary failure of a field freezer or generator.
- Storing samples in a frost-free freezer, which inherently goes through temperature cycles.
[\[16\]](#)

Solutions:

- **Aliquot Samples:** Whenever possible, divide samples into smaller aliquots. This prevents the need to thaw the entire sample to access a small portion.
- **Use Stabilizing Buffers:** For nucleic acid and protein preservation, use stabilizing buffers like RNAlater®, DNA/RNA Shield™, or a NAP buffer, which can protect samples from degradation even with some temperature fluctuation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Minimize Handling:** Reduce the number of times samples are removed from cold storage. Plan experiments to analyze multiple aliquots at once.
- **Rapid Freezing and Thawing:** When freezing is necessary, freeze samples quickly (e.g., on dry ice or in liquid nitrogen vapor).[\[17\]](#) When thawing, do so rapidly in a water bath to minimize ice crystal formation.[\[16\]](#)

Issue 2: Hemolysis of Blood Samples

Symptoms:

- Pink or red appearance of plasma or serum after centrifugation.
- Inaccurate results in serological or clinical chemistry assays.

Possible Causes:

- Freezing of whole blood during collection or transport.[5]
- Vigorous mixing of blood tubes.[18]
- Using a needle with too small of a gauge.[6]
- Delay in separating plasma/serum from whole blood.[6]

Solutions:

- Prevent Freezing: Do not place whole blood samples directly on ice.[7] Use an insulated container and maintain a temperature of 2-8°C.
- Gentle Handling: Invert tubes gently to mix with anticoagulants; do not shake.[19]
- Prompt Processing: If possible, centrifuge and separate plasma or serum from cells within two hours of collection.[19]
- Use of Anticoagulants: For plasma collection, ensure proper mixing with anticoagulants like EDTA or heparin immediately after collection.

Issue 3: Maintaining Cold Chain During Remote Transport

Symptoms:

- Samples arrive at the laboratory thawed or at an inappropriate temperature.
- Evidence of sample degradation upon analysis.

Possible Causes:

- Insufficient coolant (dry ice, gel packs).
- Poorly insulated shipping container.

- Delays in transit.

Solutions:

- Proper Packaging: Use a sturdy, insulated shipping container (e.g., Styrofoam box within a cardboard outer box).[20][21]
- Sufficient Dry Ice: For frozen samples, use an adequate amount of dry ice. A general guideline is one pound of dry ice for every two hours of transport.[20] Ensure the container is not airtight to allow for the release of carbon dioxide gas.[20][21]
- Temperature Monitoring: Include a temperature data logger in the shipment to have a record of the temperature profile during transit.
- Communication: Notify the receiving laboratory of the shipment in advance so they are prepared to receive and properly store the samples upon arrival.[20]

Data Presentation

Table 1: Comparison of Common Field Preservation Methods for Nucleic Acids

Preservation Method	Target Analyte(s)	Recommended Storage Temperature	Recommended Storage Duration (Field Conditions)	Max. Advantages	Disadvantages
Freezing (-20°C to -80°C)	DNA, RNA, Proteins, Metabolites	As low as possible; -80°C is ideal for long-term storage.[16]	Years (at -80°C)	Gold standard for long-term preservation of a wide range of analytes.[16]	Requires a reliable power source; susceptible to freeze-thaw damage.[16]
95% Ethanol	DNA	Room Temperature or 4°C	Months to years	Inexpensive, readily available, effective for DNA preservation. [10][11][12]	Flammable, can cause tissue hardening, not ideal for RNA preservation.
RNAlater® (or similar)	RNA, DNA	Room Temperature (short-term), 4°C (medium-term), -20°C or -80°C (long-term)	Days to weeks at room temp; months at 4°C; years frozen.	Excellent for RNA stabilization without immediate freezing.[11]	Can be expensive; may interfere with some downstream applications.
DNA/RNA Shield™ (or similar)	DNA, RNA	Room Temperature	Months	Lyses cells and inactivates nucleases, preserving nucleic acids.	Proprietary solution, cost can be a factor.

NAP Buffer (homemade)	DNA, RNA	Room Temperature	DNA: ~10 months; RNA: ~2 months. [10]	Economical alternative to commercial RNA preservatives. [10] [11] [12]	Requires preparation of the buffer.
DESS (DMSO- EDTA- Saturated Salt)	DNA	Room Temperature	Months to years	Effective for DNA preservation in various organisms. [7]	DMSO can be a hazardous substance.

Experimental Protocols

Protocol 1: Tissue Biopsy Preservation in Sub-Arctic Field Conditions (for Molecular Analysis)

Materials:

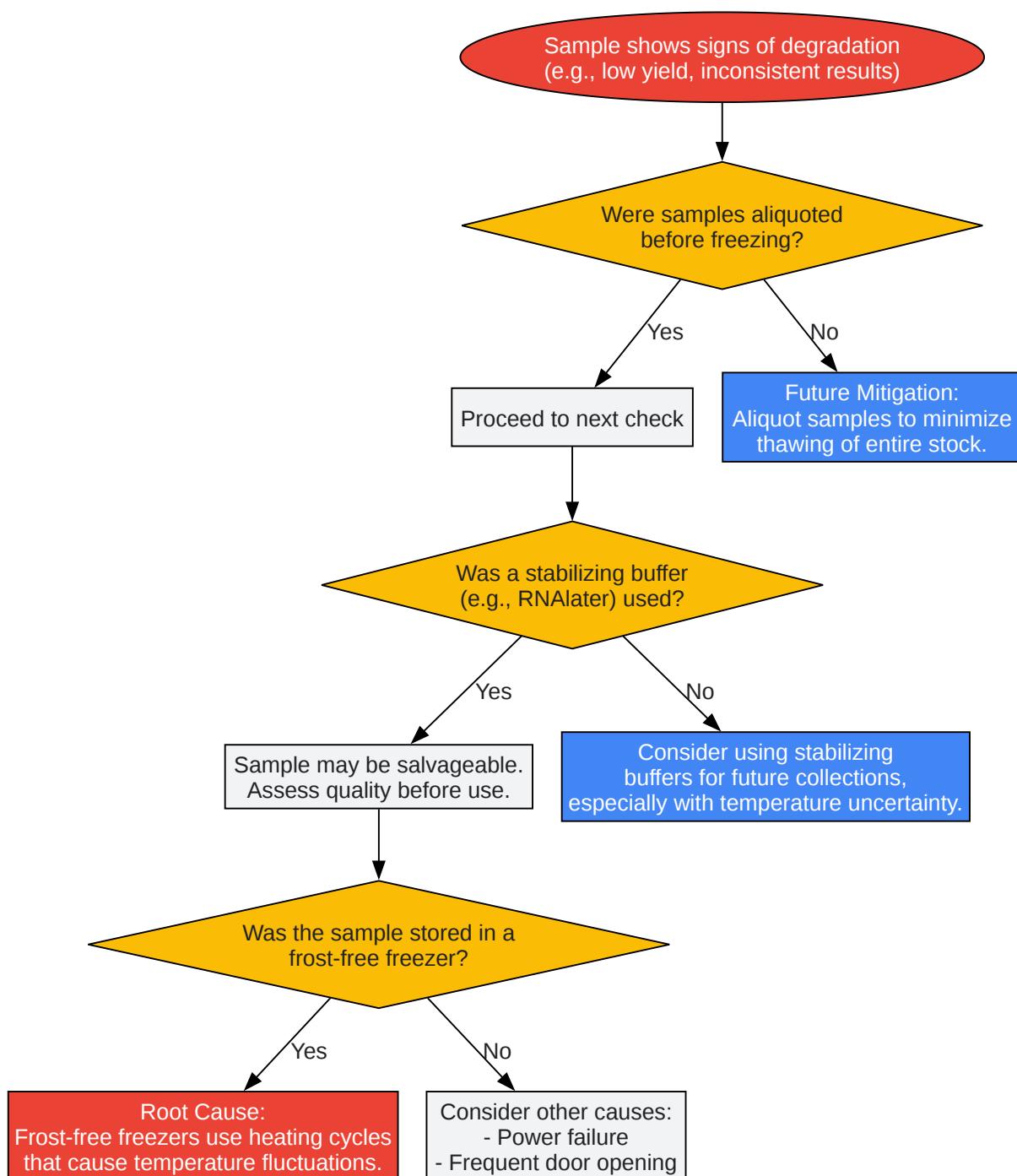
- Sterile scalpel or biopsy punch
- Sterile forceps
- RNAlater® or DNA/RNA Shield™ in sterile, screw-cap tubes
- 70% ethanol for surface decontamination
- Sterile gauze
- Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

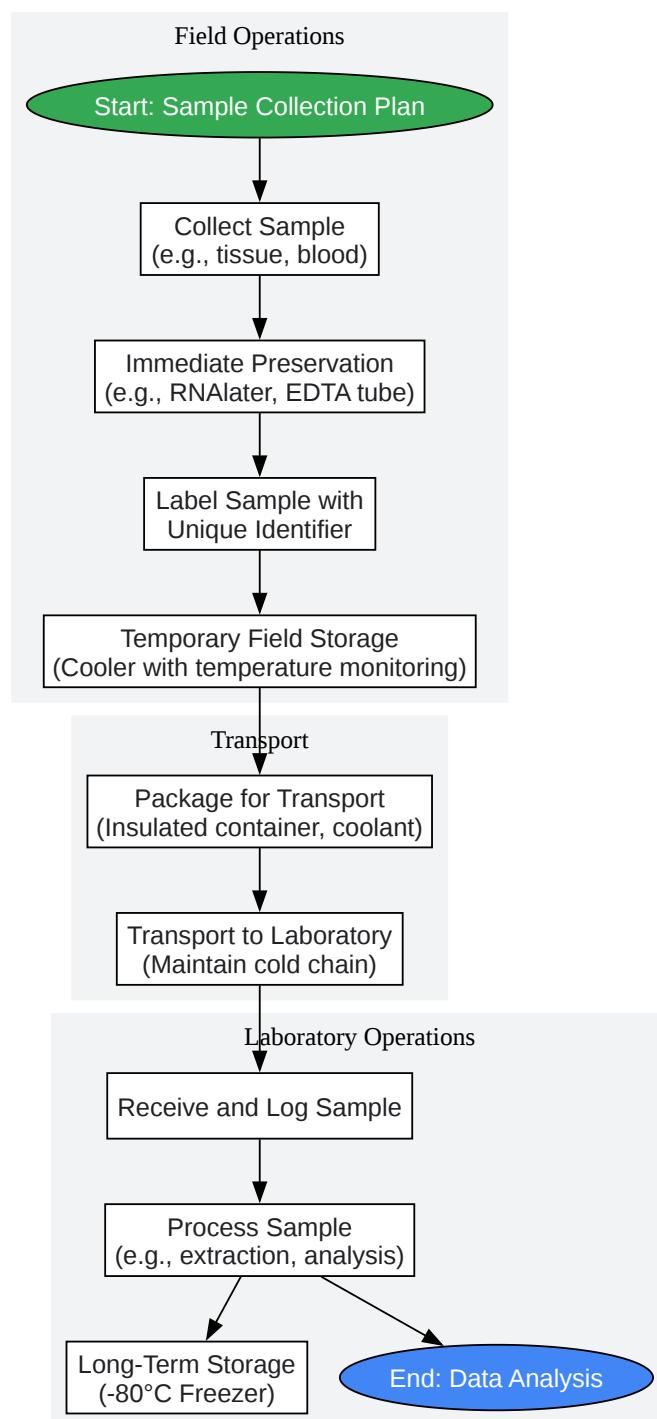
- Prepare the Collection Site: If applicable, clean the surface from which the biopsy will be taken with 70% ethanol and allow it to air dry. This minimizes surface contamination.

- **Excise Tissue:** Using a sterile scalpel or biopsy punch, collect the tissue sample. The ideal size is approximately 5 mm³.[\[17\]](#)
- **Immediate Preservation:** Immediately place the fresh tissue sample into a pre-labeled tube containing at least 5 volumes of RNAlater® or DNA/RNA Shield™.
- **Ensure Submersion:** Ensure the entire tissue sample is submerged in the preservation solution.
- **Storage:**
 - The sample can be stored at ambient temperature for up to one week.
 - For longer storage in the field, keep the sample at 4°C (e.g., in a cooler with cold packs, but protected from freezing).
 - For long-term storage upon return to the lab, transfer the sample to a -80°C freezer.

Protocol 2: Blood Sample Collection and Preservation without Electricity (for DNA Analysis)


Materials:

- Venipuncture needle and tube holder
- EDTA (lavender top) vacutainer tubes
- 70% alcohol prep pads
- Sterile gauze
- Tourniquet
- Sharps disposal container
- Insulated container for transport


Procedure:

- Site Preparation: Select a venipuncture site. Cleanse the site thoroughly with a 70% alcohol prep pad and allow it to air dry completely.[22]
- Venipuncture: Perform the venipuncture and collect the blood into the EDTA tube.
- Mixing: Immediately after collection, gently invert the EDTA tube 8-10 times to ensure the blood is thoroughly mixed with the anticoagulant to prevent clotting.[19] Do not shake.[19]
- Short-Term Storage and Transport:
 - Store the whole blood samples upright in an insulated container.
 - Maintain a temperature between 2°C and 8°C. Do not allow the samples to freeze, as this will cause hemolysis.[5][7]
- Long-Term Storage (upon return to a lab):
 - For long-term DNA preservation, the whole blood can be stored at -80°C.
 - Alternatively, DNA can be extracted from the fresh sample and stored.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for sample degradation.

[Click to download full resolution via product page](#)

Caption: Workflow for sub-arctic sample collection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ojp.gov [ojp.gov]
- 5. Cold Weather Reminders - NDSU VDL [vdl.ndsu.edu]
- 6. Handling Hemolyzed Blood Samples [needle.tube]
- 7. researchgate.net [researchgate.net]
- 8. blog.omni-inc.com [blog.omni-inc.com]
- 9. usalab.com [usalab.com]
- 10. Preservation of RNA and DNA from mammal samples under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. consevol.org [consevol.org]
- 13. Biopsy Sample Collection, Handling, and Processing | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 14. Protecting Biopsy Samples from the Winter Freeze during Shipment [ksvdl.org]
- 15. pub-data.diver.orr.noaa.gov [pub-data.diver.orr.noaa.gov]
- 16. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 17. swog.org [swog.org]
- 18. apps.trihealth.com [apps.trihealth.com]
- 19. kcl.ac.uk [kcl.ac.uk]
- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 22. beaumontlaboratory.com [beaumontlaboratory.com]
- To cite this document: BenchChem. [Technical Support Center: Sample Preservation in Sub-Arctic Conditions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150552#troubleshooting-sample-preservation-in-sub-arctic-conditions\]](https://www.benchchem.com/product/b150552#troubleshooting-sample-preservation-in-sub-arctic-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com